2-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H17ClN4O3 and its molecular weight is 348.79. The purity is usually 95%.
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Scientific Research Applications
Anti-Fibrosis Activity
The pyrimidine moiety in this compound has been employed in designing privileged structures for medicinal chemistry. Specifically, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities . Among these compounds, “ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate” (12m) and “ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate” (12q) exhibited the best activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.
a. Antimicrobial Properties: Pyrimidine derivatives have been reported to exhibit antimicrobial effects . Further studies could explore the specific mechanisms and potential applications in treating infections.
b. Antiviral Activity: Similar to antimicrobial properties, pyrimidine derivatives have shown antiviral effects . Investigating their efficacy against specific viruses could be valuable.
c. Antitumor Potential: Pyrimidine-containing compounds have demonstrated antitumor activity . Research could focus on their impact on different cancer types and underlying mechanisms.
Mechanism of Action
Target of Action
The primary target of this compound is the PI3K-Akt-mTOR pathway . This pathway is a highly activated signal transduction pathway in human hematological malignancies and has been validated as a promising target for acute myeloid leukemia (AML) therapy .
Mode of Action
The compound acts as a potent PI3K/mTOR dual inhibitor . It exhibits excellent inhibitory activity against PI3Kα/β/γ/δ and mTOR, with IC50 values of 0.65 nM, 1.57 nM, 0.65 nM, 0.42 nM, and 2.03 nM, respectively .
Biochemical Pathways
The compound affects the PI3K-Akt-mTOR pathway . This pathway is involved in cell cycle regulation, growth, and survival. By inhibiting this pathway, the compound can disrupt these processes, leading to the inhibition of tumor growth .
Pharmacokinetics
It’s noted that the compound demonstrated dose-dependent inhibition of tumor growth in the hl-60 xenograft model in vivo . This suggests that the compound has favorable pharmacokinetic properties that allow it to reach the tumor site in effective concentrations.
Result of Action
The compound exhibits significant anti-proliferative effects on AML cell lines (HL-60 and MOLM-16) in vitro . Furthermore, it demonstrated dose-dependent inhibition of tumor growth in the HL-60 xenograft model in vivo, with 91% inhibition of tumor growth at an intraperitoneal injection dose of 10 mg/kg .
properties
IUPAC Name |
2-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c17-13-10-18-7-3-14(13)24-12-4-8-20(9-5-12)16(23)11-21-15(22)2-1-6-19-21/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXUKVGOWMYKID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one |
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